3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid
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Overview
Description
3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid is an organic compound that features a fluorine atom, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-hydroxyacetophenone and benzyl bromide.
Formation of Intermediate: The 5-fluoro-2-hydroxyacetophenone undergoes a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: 3-(5-Fluoro-2-oxophenyl)-3-phenylpropanoic acid.
Reduction: 3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interfere with tubulin polymerization.
Materials Science: It is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid involves its interaction with cellular targets such as tubulin. By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: This compound also targets tubulin and has shown potent anti-cancer activity.
2-Fluorophenylboronic acid: Another fluorinated compound with different applications in organic synthesis.
Uniqueness
3-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its combination of a fluorine atom, hydroxyl group, and phenyl group provides it with unique chemical and biological properties.
Properties
Molecular Formula |
C15H13FO3 |
---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
3-(5-fluoro-2-hydroxyphenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13FO3/c16-11-6-7-14(17)13(8-11)12(9-15(18)19)10-4-2-1-3-5-10/h1-8,12,17H,9H2,(H,18,19) |
InChI Key |
SZLZBFWOOXQHHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
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